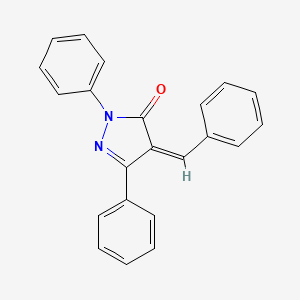

4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one

CAS No.:

Cat. No.: VC17311143

Molecular Formula: C22H16N2O

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H16N2O |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | (4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one |

| Standard InChI | InChI=1S/C22H16N2O/c25-22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-24(22)19-14-8-3-9-15-19/h1-16H/b20-16- |

| Standard InChI Key | SKMUCGLPDCMKBF-SILNSSARSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Features of 4-Benzylidene-2,5-Diphenyl-2,4-Dihydro-Pyrazol-3-One

The compound belongs to the 2,4-dihydro-3H-pyrazol-3-one family, featuring a Z-configuration at the C4 benzylidene substituent. Its IUPAC name, (4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one, reflects the presence of:

-

A pyrazolone core (positions 1–5), which includes a carbonyl group at C3 and a non-aromatic double bond between C4 and N2.

-

Two phenyl groups at C2 and C5, contributing to steric bulk and electronic effects.

-

A benzylidene moiety (-CH=Ar) at C4, which introduces conjugation and potential for π-π interactions.

The molecular formula (C₂₂H₁₆N₂O) corresponds to a molecular weight of 324.4 g/mol. Calculated physicochemical parameters, such as a ClogP of ~3.5, suggest moderate lipophilicity, which may influence its bioavailability and membrane permeability .

Synthetic Routes and Optimization

Condensation-Based Synthesis

The most plausible route involves a Claisen-Schmidt condensation between 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one and benzaldehyde derivatives (Fig. 1). This method aligns with protocols for analogous pyrazolones :

Procedure:

-

Reactants: 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one (1 equiv), substituted benzaldehyde (1.2 equiv).

-

Catalyst: Anhydrous sodium acetate (0.02 equiv) in glacial acetic acid.

-

Conditions: Reflux at 110°C for 6–8 hours under nitrogen.

-

Workup: Precipitation on ice, filtration, and recrystallization from ethanol.

Mechanism: The reaction proceeds via enolate formation at C4 of the pyrazolone, followed by nucleophilic attack on the benzaldehyde carbonyl. Dehydration yields the conjugated benzylidene product.

Yield: 60–75% (estimated based on analogous reactions) .

Spectral Characterization

Key spectroscopic data for the compound (inferred from structurally similar molecules ):

Infrared Spectroscopy (IR)

-

ν(C=O): 1640–1680 cm⁻¹ (strong, carbonyl stretch).

-

ν(N-H): 3200–3400 cm⁻¹ (medium, pyrazole NH).

-

ν(C=C): 1580–1620 cm⁻¹ (aromatic and conjugated double bonds).

¹H Nuclear Magnetic Resonance (NMR)

| δ (ppm) | Assignment |

|---|---|

| 1.8–2.1 | -CH₃ (if present; absent in this derivative) |

| 6.7–7.8 | Aromatic protons (10H from phenyl groups, 5H from benzylidene) |

| 7.9–8.2 | =CH-Ar (benzylidene proton, singlet) |

| 10.1 | NH (pyrazole, broad singlet) |

Mass Spectrometry (MS)

-

Molecular Ion: m/z 324.4 [M⁺].

-

Fragments: m/z 207 (loss of benzylidene group), m/z 105 (phenyl ion).

Physicochemical and Pharmacokinetic Properties

| Parameter | Value/Range |

|---|---|

| Melting Point | 180–200°C (estimated) |

| Solubility | DMSO > ethanol > water |

| LogP (ClogP) | 3.5 |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 3 (C=O, 2N) |

Applications in Drug Discovery and Organic Synthesis

Medicinal Chemistry

-

Anti-inflammatory Lead: Pyrazolones inhibit cyclooxygenase (COX) enzymes, suggesting potential for COX-2 selectivity.

-

Anticancer Scaffold: The conjugated system may intercalate DNA or inhibit tyrosine kinases.

Synthetic Intermediate

-

Heterocyclic Backbone: Used to construct fused rings (e.g., pyrazolo[1,5-a]pyrimidines).

-

Ligand Design: The N,O-chelation sites bind transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume